

Spectroscopic comparison of barbituric acid and Meldrum's acid.

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Compound of Interest

Compound Name: *Barbituric acid*

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A Spectroscopic Showdown: Barbituric Acid vs. Meldrum's Acid

In the realm of organic chemistry, **barbituric acid** and Meldrum's acid are two compounds frequently encountered as versatile starting materials and key intermediates in a multitude of synthetic transformations. Their notable acidity and reactivity stem from a unique cyclic structure housing active methylene protons. While structurally distinct, their similar functionalities often lead to their consideration for related applications. This guide provides a detailed spectroscopic comparison of these two compounds, supported by experimental data, to aid researchers in their identification, characterization, and selection for various research and development endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **barbituric acid** and Meldrum's acid, offering a direct comparison of their characteristic signals in ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Barbituric Acid	DMSO-d ₆	11.10	singlet	2H	N-H
3.46	singlet	2H	-CH ₂ -		
Meldrum's Acid	CDCl ₃	3.75	singlet	2H	-CH ₂ -
1.74	singlet	6H	-C(CH ₃) ₂		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Barbituric Acid	DMSO-d ₆	167.79	C=O (C2)
151.67	C=O (C4, C6)		
39.44	-CH ₂ -		
Meldrum's Acid	CDCl ₃	165.5	C=O
104.8	-O-C(CH ₃) ₂ -O-		
47.1	-CH ₂ -		
27.0	-C(CH ₃) ₂		

Table 3: Infrared (IR) Spectroscopic Data

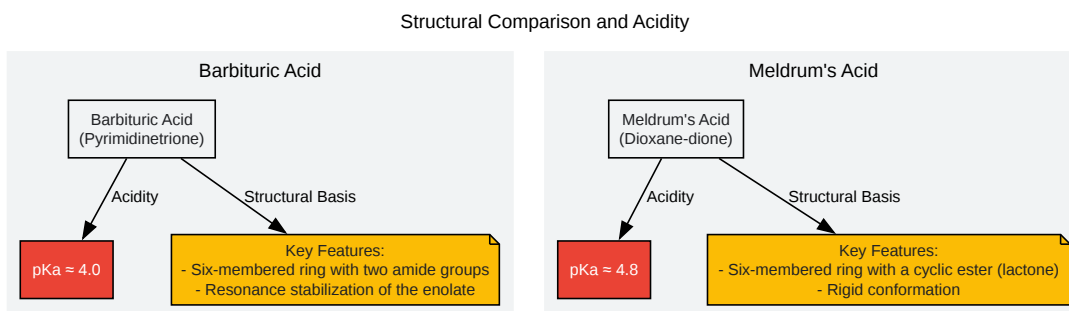
Compound	Sample Phase	Wavenumber (cm ⁻¹)	Assignment
Barbituric Acid	KBr Pellet	3200-3000 (broad)	N-H stretching
1750-1680 (strong, multiple bands)	C=O stretching		
~1420	CH ₂ bending		
Meldrum's Acid	KBr Pellet	~2950	C-H stretching
1775, 1740 (strong)	C=O stretching (asymmetric and symmetric)		
~1380	C-H bending (gem-dimethyl)		
~1200	C-O stretching		

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Barbituric Acid	Electron Ionization (EI)	128	85, 42
Meldrum's Acid	Electron Ionization (EI)	144	100, 85, 58, 43

Structural and Acidity Relationship

The distinct spectroscopic signatures of **barbituric acid** and Meldrum's acid are a direct consequence of their different cyclic structures and the resulting electronic environments. The following diagram illustrates the structural differences that lead to their characteristic acidity.



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Caption: Structural differences and acidity of the two acids.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample (**barbituric acid** or Meldrum's acid) in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- **Instrument Setup:** Tune and shim the NMR spectrometer for the chosen solvent.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.^{[1][2]} A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, direct insertion probe with heating can be used.
- Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a range of mass-to-charge ratios (m/z), for example, from 30 to 200 amu, to detect the molecular ion and characteristic fragment ions.^[3]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or water) with a known concentration, typically in the micromolar range.^{[4][5]}
- Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.^{[4][5]} A reference cuvette containing only the solvent should be used to zero the instrument.

This guide provides a foundational spectroscopic comparison of **barbituric acid** and Meldrum's acid. Researchers are encouraged to consider the specific conditions under which these data were acquired when making direct comparisons with their own experimental results.

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